![molecular formula C12H6F6N2S2 B3041068 Di[5-(trifluoromethyl)-2-pyridyl] disulfide CAS No. 259544-96-2](/img/structure/B3041068.png)
Di[5-(trifluoromethyl)-2-pyridyl] disulfide
Overview
Description
Di[5-(trifluoromethyl)-2-pyridyl] disulfide is a chemical compound with the molecular formula C12H6F6N2S2 and a molecular weight of 356.31 .
Chemical Reactions Analysis
Pyridyl disulfide-based thiol–disulfide exchange reactions have been used in the design of redox-responsive polymeric materials . This suggests that Di[5-(trifluoromethyl)-2-pyridyl] disulfide could potentially participate in similar reactions.Scientific Research Applications
Trifluoromethylthiolation Reactions
Overview: Trifluoromethylthiolation reactions involve introducing a trifluoromethylthio (CF3S) group into organic molecules. Di[5-(trifluoromethyl)-2-pyridyl] disulfide (CF3SSCF3) serves as a valuable reagent in these transformations.
Applications::- Medicinal Chemistry::
- CF3SSCF3 can be used to synthesize bioactive compounds with improved pharmacokinetic properties. Its trifluoromethylthio group enhances lipophilicity and metabolic stability, making it attractive for drug development .
Copper-Catalyzed Cross-Coupling
Overview: Copper-catalyzed cross-coupling reactions allow the formation of carbon–carbon (C–C) bonds. CF3SSCF3 plays a crucial role in these processes.
Applications::Safety and Hazards
Future Directions
Trifluoromethylpyridine and its intermediates, including Di[5-(trifluoromethyl)-2-pyridyl] disulfide, are important ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future research could focus on exploring novel applications of these compounds in these industries.
properties
IUPAC Name |
5-(trifluoromethyl)-2-[[5-(trifluoromethyl)pyridin-2-yl]disulfanyl]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F6N2S2/c13-11(14,15)7-1-3-9(19-5-7)21-22-10-4-2-8(6-20-10)12(16,17)18/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUBQFNUFKOTJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)SSC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F6N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di[5-(trifluoromethyl)-2-pyridyl] disulphide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.